molecular formula C14H12O3 B1332660 Methyl 4'-hydroxy[1,1'-biphenyl]-4-carboxylate CAS No. 40501-41-5

Methyl 4'-hydroxy[1,1'-biphenyl]-4-carboxylate

Cat. No. B1332660
CAS RN: 40501-41-5
M. Wt: 228.24 g/mol
InChI Key: PHBQSOODLMGROT-UHFFFAOYSA-N
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Description

Methyl 4'-hydroxy[1,1'-biphenyl]-4-carboxylate is a compound that belongs to the class of organic compounds known as biphenyls. These are organic compounds containing two benzene rings connected by a single carbon-carbon bond. The specific compound of interest has a hydroxy group attached to one of the benzene rings and a carboxylate ester function at the para position of the other benzene ring.

Synthesis Analysis

The synthesis of related biphenyl carboxylates often involves the use of aromatic starting materials that undergo various chemical transformations. For instance, the preparation of similar compounds has been reported through reactions such as the aromatization of cyclohexenone derivatives under reflux conditions with iodine and methanol , or via anionic polymerization followed by termination with carbon dioxide and hydrolysis . These methods highlight the versatility of synthetic approaches in creating complex biphenyl structures.

Molecular Structure Analysis

The molecular structure of biphenyl carboxylates is typically confirmed using techniques such as IR and single crystal X-ray diffraction studies . The geometrical parameters obtained from these studies can be compared with calculated values using computational methods like HF and DFT, which provide insights into the stability of the molecule and the electronic distribution within the structure .

Chemical Reactions Analysis

Biphenyl carboxylates can undergo various chemical reactions, including those that lead to the formation of mesogenic properties, as seen in compounds with similar structures . These reactions can result in the formation of smectic phases and phase transitions, which are of interest in the study of liquid crystals and materials science.

Physical and Chemical Properties Analysis

The physical and chemical properties of biphenyl carboxylates can be influenced by the presence of substituents on the rings. For example, the introduction of chiral groups or alkoxy chains can lead to different mesophase sequences and affect the material's mesomorphic properties . The presence of functional groups like hydroxy or nitro can also result in intramolecular hydrogen bonding, which can influence the compound's crystal packing and stability .

Scientific Research Applications

Optical Chloride Sensor Development

Methyl 2′-aminobiphenyl-4-carboxylate, a derivative of biphenyl, has been synthesized through Suzuki-Miyaura cross-coupling followed by selective nitration. This compound demonstrates significant potential as an optical chloride sensor, changing emission colors in the presence of chloride ions. This finding is particularly relevant in the field of chemical sensing and analytical chemistry (Das, Mohar, & Bag, 2021).

Liquid Crystal Research

Research has been conducted on various derivatives of biphenyl carboxylates, exploring their liquid crystal properties. These studies include examining the properties of liquid crystals formed by 4′-n-alkylbiphenyl-4-yl 5-n-alkylthiophene-2-carboxylates and antiferroelectric compounds containing partially fluorinated terminal chains. These findings contribute to the development of advanced materials in display technologies and other applications requiring liquid crystal materials (Butcher, Byron, Matharu, & Wilson, 1995); (Drzewiński, Czupryński, Dabrowski, & Neubert, 1999).

Crystal Structure Analysis

Crystal structure analysis is crucial in understanding the molecular structure and properties of compounds. The crystal structure of various biphenyl derivatives, including methyl 4-hydroxy-3-nitro-2-(4-nitrophenyl)-5-(1,1,1-triphenyl-λ5-phosphanylidene)-1,3-cyclopentadiene-1-carboxylate, provides insights into the molecular arrangement, stability, and potential applications in various fields such as materials science and pharmacology (Alizadeh, 2005).

Analytical Chemistry Applications

Research on biphenyl derivatives also includes analytical chemistry applications. For example, the potentiometric determination of acid dissociation constants of novel vinyl biaryl compounds contributes to the understanding of their chemical behavior and potential as functional monomers in molecularly imprinted polymers (Zayas, McCluskey, Bowyer, & Holdsworth, 2015).

Future Directions

The future directions for research on “Methyl 4’-hydroxy[1,1’-biphenyl]-4-carboxylate” could include further exploration of its synthesis, properties, and potential applications. Given the wide range of biological activities exhibited by similar compounds, it could be of interest in fields such as medicinal chemistry .

properties

IUPAC Name

methyl 4-(4-hydroxyphenyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c1-17-14(16)12-4-2-10(3-5-12)11-6-8-13(15)9-7-11/h2-9,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHBQSOODLMGROT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90363419
Record name Methyl 4'-hydroxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4'-hydroxy[1,1'-biphenyl]-4-carboxylate

CAS RN

40501-41-5
Record name [1,1′-Biphenyl]-4-carboxylic acid, 4′-hydroxy-, methyl ester
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4'-hydroxy[1,1'-biphenyl]-4-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL 4'-HYDROXY(1,1'-BIPHENYL)-4-CARBOXYLATE
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Synthesis routes and methods I

Procedure details

Concentrated sulfuric acid (approximately 4 ml) was carefully added to a solution of 4'-hydroxy-4-biphenylcarboxylic acid (Aldrich) (8.20 g, 38.3 mmol) in 1 liter of methanol. The reaction mixture was refluxed for three days and the solvent was evaporated. The resulting solid was filtered, washed with water, and recrystallized as follows. The crude solid was dissolved in a minimum amount of hot THF, and approximately three equivalents of methanol was added to the solution. The solution was brought to a boil, and water was added with vigorous stirring until the solution remained cloudy. After cooling, the tan precipitate was filtered, washed with cold ethanol, and air dried to yield 7.57 g (86%) of a tan solid.
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8.2 g
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Yield
86%

Synthesis routes and methods II

Procedure details

4′-Hydroxy[1,1′-biphenyl]-4-carboxylic acid (5.0 g, 23.34 mmol, purchased from Aldrich Chemical Co.) and sulfuric acid (0.5 mL) in methanol (100 mL) were heated at reflux temperature for 24 hours. The mixture was allowed to cool to ambient temperature and then filtered. The filter cake was washed with cold methanol (2×25 mL) and dried under reduced pressure to provide the title compound (95% yield).
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100 mL
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95%

Synthesis routes and methods III

Procedure details

In 400 ml of dioxane was dissolved 30 g of 4-methoxy-4'-acetoxy biphenyl. To this solution was dropped an aqueous solution composed of 84 g of sodium hydroxide, 400 ml of water and 30 ml of bromine and maintained at 40° C., and the solution was stirred for 30 minutes. Thereafter, 200 g of sodium hydrogen sulfate and 1 l of water were added to the solution, and the resultant reaction solution was concentrated under a reduced pressure, methyl bromide and dioxane were evaporated from the reaction solution, an aqueous concentrated hydrochloric acid solution was added to the solution and the solution was then allowed to stand to form a precipitate. The precipitate was recovered by filtration, washed with water and then dried to obtain 28 g of crude 4-methoxy-4'-biphenylcarboxylic acid. In 1.2 l of acetic acid was dissolved 28 g of this crude 4-methoxy-4'-biphenylcarboxylic acid. Thereafter, 240 ml of hydrogen bromide (48% concentration) was added to this solution and the mixed solution was refluxed for 10 hours. To this solution, 3 l of ice water was added, thereby forming a precipitate. The precipitate was recovered by filtration, washed with water, and then dried. The dried product was dissolved in a mixture of 50 ml of acetic anhydride and 25 ml of pyridine, and the solution was dropped in 200 ml of ice water to form a precipitate. The precipitate was recovered by filtration, washed with water and then dried. Recrystallization of the dried precipitate from acetic acid yielded 18 g of 4-acetoxy-4'-biphenylcarboxylic acid. 18 g of the 4-acetoxy-4'-biphenylcarboxylic acid was reacted with 20 g diazomethane to obtain methyl 4-acetoxy-4'-biphenylcarboxylate. The methyl 4-acetoxy-4'-biphenylcarboxylate was dissolved in 500 ml of tetrahydrofuran and an equimolar amount of a 1N aqueous lithium hydroxide solution was added to the resultant solution thereby to hydrolyze the methyl 4-acetoxy-4'-biphenylcarboxylate. The reaction mixture was extracted with ether to obtain 13 g of methyl 4-hydroxy-4'-biphenylcarboxylate.
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Synthesis routes and methods IV

Procedure details

A solution of 4-(4-hydroxyphenyl)benzoic acid (5 g), methanol (120 mL), and concentrated sulfuric acid (0.5 mL) was heated at 70° C. for 15 hours. The solution was cooled to ambient temperature, water (120 mL) was added, and the precipitated white solid was filtered. The filtered solid was washed with water and methanol and dried to yield 5.2 g (97%) of the methyl 4-(4-hydroxyphenyl)benzoate.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 4'-hydroxy[1,1'-biphenyl]-4-carboxylate

Citations

For This Compound
12
Citations
JH Huang, GF Hou, DS Ma, YH Yu, WH Jiang… - RSC …, 2017 - pubs.rsc.org
Two pairs of Zn-based chiral coordination polymers (CCPs), namely, [Zn((R)-cbca)·H2O], [Zn((S)-cbca)]·H2O], [Zn((R)-cna)·2H2O] and [Zn((S)-cna)·2H2O] {H2cbca = (R) or (S)-4′-(1-…
Number of citations: 16 pubs.rsc.org
S Ahmed, K James, CP Owen - The Journal of Steroid Biochemistry and …, 2002 - Elsevier
We report the results of our study into a series of 4′-O-sulfamoyl-4-biphenyl based compounds as novel inhibitors of the enzyme estrone sulfatase (ES). From the results of the …
Number of citations: 27 www.sciencedirect.com
OK Rasheed, C Buhl, JT Evans, D Holley, KT Ryter - Tetrahedron, 2023 - Elsevier
The identification of Mincle as the C-type lectin receptor on innate immune cells responsible for binding TDM and the realization that this receptor could be key to productive vaccines for …
Number of citations: 3 www.sciencedirect.com
Z Hartman, WJ Geldenhuys, YM Agazie - Acs Omega, 2020 - ACS Publications
The oncogenic property of the Src homology phosphotyrosine phosphatase 2 (SHP2) is well-known, but developing specific inhibitors has been very difficult. Based on our previous …
Number of citations: 8 pubs.acs.org
KT Ryter, OK Rasheed, C Buhl, JT Evans… - Available at SSRN … - papers.ssrn.com
The identification of Mincle as the C-type lectin receptor on innate immune cells responsible for binding TDM and the realization that this receptor could be key to productive vaccines for …
Number of citations: 0 papers.ssrn.com
S Fiorucci, P Rapacciuolo, B Fiorillo… - Frontiers in …, 2022 - frontiersin.org
Non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH) are two highly prevalent human diseases caused by excessive fat deposition in the liver. While …
Number of citations: 5 www.frontiersin.org
I Abdullah - 2015 - search.proquest.com
Poly (ADP-ribose) polymerases (PARPs) play diverse roles in various cellular processes that involve DNA repair and programmed cell death. Amongst these polymerases is PARP-1, …
Number of citations: 0 search.proquest.com
J Liu - 2022 - rave.ohiolink.edu
The coupling between molecular conformation and chirality is a cornerstone in the construction of supramolecular helical structures of small molecules across various length scales. …
Number of citations: 0 rave.ohiolink.edu
L Li - 2017 - search.proquest.com
Chirality is a universal phenomenon in nature since life evolved on our planet and can be observed at various hierarchical levels. As a tool and concept, it significantly affects the …
Number of citations: 3 search.proquest.com
R Faghih, W Dwight, JB Pan, GB Fox… - Bioorganic & medicinal …, 2003 - Elsevier
Novel 4′-[(NR1R2-1-yl)]-propoxy-biaryl-4-carboxamides were designed and synthesized. All compounds were tested for affinity at histamine H 3 receptors. Most compounds were …
Number of citations: 67 www.sciencedirect.com

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